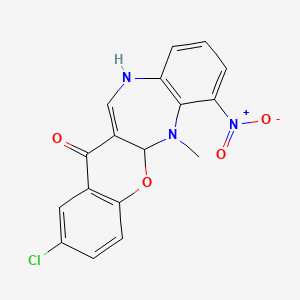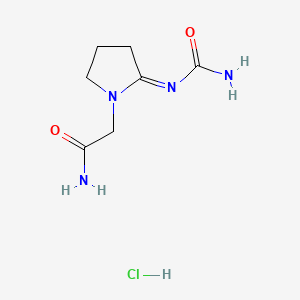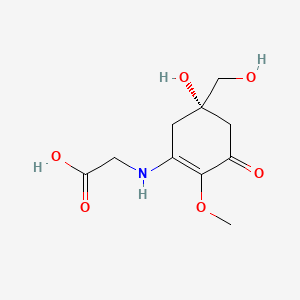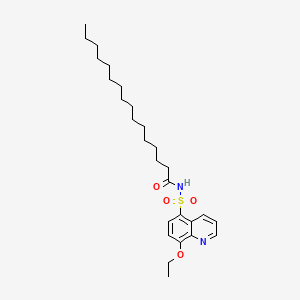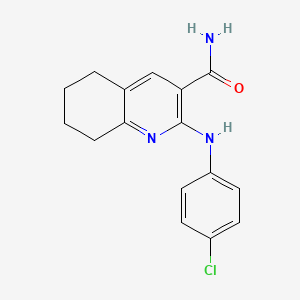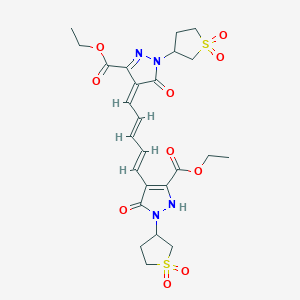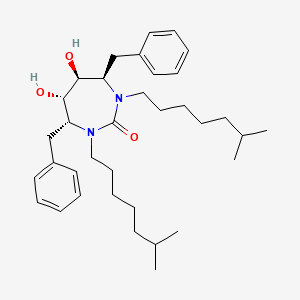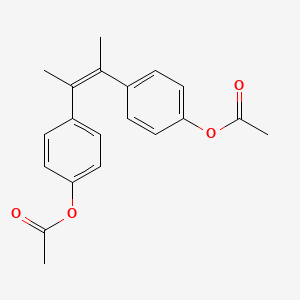
4,4'-Stilbenediol, alpha,alpha'-dimethyl-, diacetate, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-Dms-diacetate is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural and reactive properties. This compound is characterized by the presence of two acetate groups attached to a central dimethyl sulfide (DMS) moiety in a cis configuration. The cis configuration implies that the two acetate groups are on the same side of the molecule, which can influence its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dms-diacetate typically involves the reaction of dimethyl sulfide with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the acetylation process. The reaction conditions, including temperature and reaction time, are optimized to ensure the formation of the cis isomer.
Industrial Production Methods: In an industrial setting, the production of cis-Dms-diacetate may involve a continuous flow process where dimethyl sulfide and acetic anhydride are fed into a reactor containing the catalyst. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. This method ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: cis-Dms-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert cis-Dms-diacetate to its corresponding alcohols or thiols.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the acetate groups.
Major Products Formed:
Oxidation: Formation of dimethyl sulfoxide (DMSO) or dimethyl sulfone.
Reduction: Formation of dimethyl sulfide derivatives with alcohol or thiol groups.
Substitution: Formation of new compounds with different functional groups replacing the acetate groups.
Scientific Research Applications
cis-Dms-diacetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cis-Dms-diacetate involves its interaction with various molecular targets and pathways. The acetate groups can participate in esterification reactions, while the dimethyl sulfide moiety can undergo oxidation or reduction. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing biological and chemical processes.
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A related compound with a sulfoxide group instead of acetate groups.
Dimethyl sulfone: Another related compound with a sulfone group.
cis-4,5-Dihydroisoxazole-4,5-diyl bis(methylene)diacetate: A compound with a similar diacetate structure but different core moiety.
Uniqueness: cis-Dms-diacetate is unique due to its specific configuration and the presence of both acetate and dimethyl sulfide groups. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
102584-77-0 |
|---|---|
Molecular Formula |
C20H20O4 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
[4-[(Z)-3-(4-acetyloxyphenyl)but-2-en-2-yl]phenyl] acetate |
InChI |
InChI=1S/C20H20O4/c1-13(17-5-9-19(10-6-17)23-15(3)21)14(2)18-7-11-20(12-8-18)24-16(4)22/h5-12H,1-4H3/b14-13- |
InChI Key |
DEZMXODPBGGPOX-YPKPFQOOSA-N |
Isomeric SMILES |
C/C(=C(\C)/C1=CC=C(C=C1)OC(=O)C)/C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC(=C(C)C1=CC=C(C=C1)OC(=O)C)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




